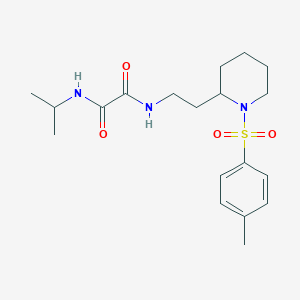

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Description

N1-Isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: an isopropyl group at the N1 position and a 2-(1-tosylpiperidin-2-yl)ethyl group at the N2 position.

Properties

IUPAC Name |

N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4S/c1-14(2)21-19(24)18(23)20-12-11-16-6-4-5-13-22(16)27(25,26)17-9-7-15(3)8-10-17/h7-10,14,16H,4-6,11-13H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYNCPKQXOFSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.

Introduction of the Tosyl Group: The tosyl group is introduced to the piperidine ring through a sulfonation reaction using tosyl chloride and a base such as pyridine.

Formation of the Oxalamide Group: The oxalamide group is formed by reacting the tosylpiperidine intermediate with oxalyl chloride and an amine, such as isopropylamine, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving neurotransmitter receptors.

Medicine: Explored for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Key Structural Differences :

| Compound Name | N1 Substituent | N2 Substituent | Functional Groups |

|---|---|---|---|

| Target Compound | Isopropyl | 2-(1-Tosylpiperidin-2-yl)ethyl | Tosyl, piperidine |

| S336 (FEMA 4233) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Methoxy, pyridine |

| S5456 | 2,3-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Methoxy, pyridine |

| OXA1 | 2-Hydroxyethyl | 2-Hydroxyethyl | Hydroxyl |

The target compound’s tosylpiperidin group introduces steric bulk and sulfonyl electronegativity, which may enhance metabolic stability compared to S336’s pyridine or methoxy groups .

Pharmacological Potential

Oxalamides in antiviral research (e.g., HIV entry inhibitors) demonstrate that N-alkyl/aryl substitutions modulate target affinity .

Toxicological and Metabolic Profiles

- S336 and Analogs: NOEL (No Observed Effect Level): 100 mg/kg bw/day, with a safety margin of 500 million relative to estimated human exposure (0.0002 µg/kg bw/day) .

- Target Compound: No direct toxicological data are available.

Research Findings and Gaps

Critical Data Gaps

- Functional Assays: No data on the target compound’s interaction with taste receptors or therapeutic targets.

- Toxicokinetics: Absence of CYP inhibition, genotoxicity, or chronic exposure studies.

- Regulatory Status : Unlike S336 (globally approved), the target compound lacks regulatory assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.